4-[2-(Ethenyloxy)ethyl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
302592-64-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(2-ethenoxyethyl)phenol |
InChI |
InChI=1S/C10H12O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h2-6,11H,1,7-8H2 |
InChI Key |
YNICCNLMTJDKOS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Strategies for 4 2 Ethenyloxy Ethyl Phenol and Analogous Phenolic Vinyl Ethers
Direct Functionalization Approaches to Phenolic Vinyl Ethers
Direct methods for the introduction of a vinyl ether moiety onto a phenolic hydroxyl group are highly sought after for their efficiency and atom economy. These approaches typically involve the formation of a carbon-oxygen (C-O) bond between the phenol (B47542) and a vinyl group source.
Palladium-Catalyzed C-O Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-O bonds with high efficiency and functional group tolerance. The synthesis of aryl enol ethers can be achieved by coupling phenols with vinyl triflates. A notable method employs a catalyst system generated from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and 2-(di-tert-butylphosphino)biphenyl, with sodium tert-butoxide (NaOᵗBu) as the base. rsc.org This approach allows for the efficient conversion of various vinyl triflates into their corresponding aryl enol ethers. rsc.org
Another versatile palladium-catalyzed method involves the transetherification reaction between an alcohol and an excess of a vinyl ether, such as ethyl vinyl ether (EVE). This reaction can be catalyzed by an air-stable palladium complex generated in situ from palladium(II) acetate (B1210297) and a ligand like 1,10-phenanthroline. This strategy has been used to synthesize a variety of functionalized vinyl ethers in good yields. Furthermore, palladium(II) complexes, such as (DPP)Pd(OCOCF₃)₂ (where DPP is 4,7-diphenyl-1,10-phenanthroline), have been shown to catalyze the vinyl transfer from vinyl ethers to nitrogen nucleophiles to form enamides, a reaction that showcases the versatility of palladium in activating vinyl ethers for cross-coupling reactions. nih.gov
The decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate, promoted by an inexpensive PdCl₂(dppf) catalyst, provides allylic aryl ethers through the formation of a new C-O bond under mild conditions. frontiersin.orgnih.gov While this method yields allylic ethers rather than vinyl ethers, it demonstrates a key palladium-catalyzed strategy for C-O bond formation starting from phenols. frontiersin.orgnih.gov
| Catalyst/Reagent | Reactants | Product | Yield | Reference |
| Pd₂(dba)₃ / 2-(di-tBu-phosphino)biphenyl | Phenol, Vinyl triflate | Aryl enol ether | Good | rsc.org |
| Pd(OAc)₂ / 1,10-phenanthroline | Alcohol, Ethyl vinyl ether | Functionalized vinyl ether | 40-75% | |
| PdCl₂(dppf) | Phenol, Vinyl ethylene carbonate | Allylic aryl ether | Good | frontiersin.orgnih.gov |
Gold-Catalyzed Approaches for Aryl Vinyl Ether Synthesis
Gold catalysis has emerged as a powerful tool for the activation of alkynes and alkenes, enabling unique transformations. In the context of aryl vinyl ether synthesis, gold catalysts can promote the intermolecular reaction of vinyl ethers and terminal alkynes. acs.orgnih.gov The use of a triazole gold catalyst can prevent catalyst decomposition, which is often an issue with more electron-rich vinyl ether substrates. nih.gov This approach leads to an alkynylation product rather than the [2+2] cycloaddition product often seen in gold-catalyzed enyne reactions. acs.orgnih.gov This highlights a divergent pathway in gold catalysis, influenced by the electronic nature of the alkene. nih.gov
While direct gold-catalyzed addition of phenols to alkynes to form vinyl ethers is a plausible and studied reaction, recent advancements have also focused on related transformations. For instance, gold catalysis has been successfully applied to the alkoxy-carbonylation of aryl and vinyl iodides to produce esters, demonstrating the capability of gold to facilitate C-O bond-forming reactions under a CO atmosphere. chemistryviews.org
| Catalyst | Reactants | Key Feature | Reference |
| Triazole gold catalyst | Vinyl ether, Terminal alkyne | Prevents catalyst decomposition, affords alkynylation product | acs.orgnih.gov |
| Gold chloro complex with P,N-ligand | Aryl/vinyl iodide, Alcohol, CO | First gold-catalyzed alkoxy-carbonylation | chemistryviews.org |
Metal-Free Methodologies for Vinyl Ether Introduction
While metal catalysis is dominant, metal-free methods offer advantages in terms of cost, toxicity, and simplified purification. A notable metal-free approach for the stereoselective synthesis of cis-β-phenoxyvinyl benziodoxolones involves the reaction of phenols with an ethynyl (B1212043) benziodoxolone-acetonitrile complex. researchgate.net This reaction proceeds under mild conditions, tolerates a range of phenol derivatives, and can be performed in an aqueous solvent. The resulting vinyl benziodoxolones are versatile intermediates that can be further derivatized. researchgate.net
Regioselective C-H Functionalization of Phenols for Ether Linkage Formation
The direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis, offering a highly atom- and step-economical route to complex molecules. nih.govnih.gov For phenols, which are abundant and versatile building blocks, C-H functionalization provides a powerful tool to increase molecular complexity. nih.govnih.gov While typically used to form C-C or C-heteroatom bonds on the aromatic ring, these strategies can be part of multi-step sequences to construct complex phenolic ethers.
Controlling the regioselectivity of phenol C-H functionalization is a significant challenge due to the strong ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution. nih.gov
Ortho-selectivity: Many methods have been developed for the ortho-functionalization of phenols. This is often achieved using a directing group on the phenolic hydroxyl, which chelates to a metal catalyst and positions it for C-H activation at the adjacent ortho position. nih.gov However, recent advances have focused on the direct C-H functionalization of free phenols. nih.gov For example, a Brønsted acid-catalyzed chemo- and ortho-selective aminomethylation of free phenols has been reported. nih.gov
Meta-selectivity: Functionalizing the meta position is particularly challenging because it goes against the inherent electronic bias of the phenol ring. nih.govwikipedia.org Furthermore, the meta C-H bonds are not easily accessible through metal chelation strategies that favor ortho-functionalization. nih.govwikipedia.org Despite these difficulties, novel strategies using specialized directing groups and catalyst systems have been developed to achieve this elusive selectivity. nih.govacs.orgsemanticscholar.org For instance, the use of weakly coordinating auxiliaries combined with ligand acceleration in palladium catalysis has enabled the meta-C-H olefination of phenol derivatives. nih.govacs.org
Para-selectivity: The para position is electronically activated, but achieving selective functionalization over the ortho position can be difficult. Strategies to achieve para-selectivity often involve blocking the ortho positions or using sterically demanding reagents. Gold-catalyzed C-H functionalization of free phenols with haloalkynes has shown good to excellent para-selectivity. nih.gov Similarly, an indium-catalyzed reaction with vinyldiazo compounds also favors para-C-H allylation. nih.gov
Transition metals are pivotal in directing C-H functionalization reactions with high selectivity and efficiency. dntb.gov.ua
Palladium: Palladium is one of the most versatile metals for C-H functionalization. nih.gov Palladium(II)-catalyzed reactions, often using directing groups, can achieve selective C-H olefination, arylation, and other transformations at the ortho or meta positions of phenol derivatives. nih.govacs.orgsemanticscholar.org For example, a recyclable silicon-containing biphenyl-based template has been used to direct the remote para-C-H functionalization of phenols. researchgate.net These methods provide novel pathways to construct densely substituted aromatic compounds. nih.govacs.org
Ruthenium: Ruthenium-based catalysts, often cheaper and more stable than their palladium or rhodium counterparts, have gained significant traction in C-H functionalization. mdpi.com Ruthenium(II) complexes are particularly effective. mdpi.com A combined ruthenium and photoredox catalysis system has been developed for the ortho-olefination of phenols, where visible light facilitates the regeneration of the active ruthenium catalyst. nih.gov This dual catalytic system allows for the direct C-H functionalization of o-(2-pyridyl)phenols to produce diverse phenol ethers in good yields. nih.gov
| Catalyst System | Transformation | Regioselectivity | Reference |
| Pd(II) / Weakly coordinating auxiliary | C-H Olefination | meta | nih.govacs.org |
| Au(I) | C-H Functionalization with haloalkynes | para | nih.gov |
| In(OTf)₃ | C-H Allylation with vinyldiazo compounds | para/ortho | nih.gov |
| Ru / Photoredox catalyst | C-H Olefination | ortho | nih.gov |
| Pd(II) / Si-biphenyl template | C-H Functionalization | para | researchgate.net |
Photoredox Catalysis and Electrochemical Approaches in Phenol Functionalization
Modern synthetic methodologies have increasingly turned to photoredox and electrochemical techniques to achieve novel and efficient bond formations. In the context of synthesizing phenolic compounds, these methods offer pathways for direct C-H functionalization and the formation of complex structures under mild conditions.
Recent advancements have demonstrated the potential of combining ruthenium and photoredox catalysis for the ortho-olefination of phenols. bohrium.comnih.gov This approach allows for the direct C-H functionalization of phenols, providing a route to introduce various substituents onto the aromatic ring. bohrium.comnih.gov Visible light is used to regenerate the ruthenium catalyst through a photoredox-catalyzed oxidative process, making the method more sustainable. bohrium.comnih.gov
Furthermore, photoredox single electron transfer (SET) catalysis has been explored to utilize vinyl ethers as ethylene surrogates in the C-H functionalization of N-heteroarenes. nih.gov This strategy involves the generation of α-oxy radicals from phenyl vinyl ether upon visible light irradiation, which can then be incorporated into complex molecules. nih.gov A key aspect of this method is the radical-mediated spin-center shift (SCS) pathway, which facilitates C-O bond cleavage and allows the phenoxy group to act as a leaving group. nih.gov While not a direct synthesis of phenolic vinyl ethers, this methodology highlights the reactivity of vinyl ethers under photoredox conditions and suggests potential for related transformations involving phenols.
Electrochemical methods are also emerging as powerful tools in organic synthesis, including polymer chemistry. researchgate.net Electrochemically controlled cationic polymerization of vinyl ethers has been achieved, demonstrating temporal control over the polymer chain growth. researchgate.net This is accomplished through the reversible oxidation of a polymer chain end with an electrochemical mediator. researchgate.net While focused on polymerization, this technology showcases the ability of electrochemical methods to control the reactivity of vinyl ethers, which could be adapted for the synthesis of discrete molecules.
| Catalytic System | Transformation | Key Features |
| Ruthenium and Photoredox Catalysis | Ortho-olefination of phenols | Direct C-H functionalization; visible light-mediated catalyst regeneration. bohrium.comnih.gov |
| Photoredox SET Catalysis | C-H functionalization using vinyl ethers as ethylene surrogates | Generation of α-oxy radicals; spin-center shift pathway for C-O bond cleavage. nih.gov |
| Electrochemical Control | Cationic polymerization of vinyl ethers | Temporal control over polymer growth via reversible oxidation. researchgate.net |
Stereoselective Synthesis of Vinyl Ethers with Phenolic Moieties
The stereoselective synthesis of vinyl ethers is an important area of research, as the geometry of the double bond can have a significant impact on the properties and reactivity of the molecule. Several methods have been developed to control the stereochemistry of vinyl ether formation.
One approach involves the use of hypervalent iodine reagents. researchgate.net For instance, the reaction of an ethynyl benziodoxolone-acetonitrile complex with various phenols can produce cis-β-phenoxyvinyl benziodoxolones with high stereoselectivity under mild conditions. researchgate.net These intermediates can then be further derivatized to form other stereochemically defined vinyl ethers. researchgate.net
Palladium-catalyzed cross-coupling reactions have also been employed for the stereoselective synthesis of Z-enamides and enol ethers from vinylbenziodoxolone (VBX) reagents. rsc.org These reactions proceed at room temperature and offer a versatile route to a variety of substituted vinyl ethers. rsc.org
For the synthesis of isotactic poly(vinyl ether)s, Brønsted acid catalyzed stereoselective polymerization has been demonstrated. unc.edu This method uses a chiral imidodiphosphorimidate catalyst that acts as a chiral conjugate base to direct the stereochemistry of monomer addition to the growing polymer chain. unc.edu While focused on polymerization, the principles of using chiral catalysts to control the stereochemistry of vinyl ether formation could potentially be applied to the synthesis of smaller molecules. nsf.gov
| Method | Reagents | Key Feature | Stereochemistry |
| Hypervalent Iodine Chemistry | Ethynyl benziodoxolone, Phenol | Mild reaction conditions | cis researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Vinylbenziodoxolone (VBX), Aryl boronic acid | Room temperature reaction | Z rsc.org |
| Brønsted Acid Catalysis | Vinyl ether monomer, Chiral imidodiphosphorimidate catalyst | Catalyst-controlled stereoselectivity | Isotactic (in polymerization) unc.edu |
Chemical Reactivity and Transformation of 4 2 Ethenyloxy Ethyl Phenol
Reactions of the Phenolic Moiety
The hydroxyl group is a potent activating group, meaning it increases the reactivity of the aromatic ring toward electrophilic attack. This activation stems from the ability of the oxygen's lone pair electrons to delocalize into the benzene (B151609) ring, thereby increasing its electron density and nucleophilicity.
Phenols are highly susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comwikipedia.org The hydroxyl group's strong activating nature means that these reactions can often proceed under milder conditions than those required for benzene itself. ucalgary.ca For 4-[2-(ethenyloxy)ethyl]phenol, the substitution pattern is directed by both the hydroxyl group and the alkyl ether substituent at the para position.
The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. byjus.combritannica.com This is because the resonance structures that delocalize the oxygen's lone pair electrons place a negative charge on the ortho and para carbons, making them the most nucleophilic sites. wikipedia.org
In the case of this compound, the para position is already occupied by the 2-(ethenyloxy)ethyl group. Consequently, electrophilic substitution will occur predominantly at the two equivalent ortho positions (C2 and C6) relative to the hydroxyl group. ucalgary.ca The alkyl substituent at the para position is also a weak activating group and an ortho, para-director, which reinforces the directing effect of the more powerful hydroxyl group.
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product(s) |
| Halogenation | Br₂ in CHCl₃ | 2-Bromo-4-[2-(ethenyloxy)ethyl]phenol |
| Br₂ (aq) | 2,6-Dibromo-4-[2-(ethenyloxy)ethyl]phenol | |
| Nitration | Dilute HNO₃ | 2-Nitro-4-[2-(ethenyloxy)ethyl]phenol |
| Sulfonation | Concentrated H₂SO₄ | This compound-2-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4-[2-(ethenyloxy)ethyl]phenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-[2-(ethenyloxy)ethyl]phenol |
Due to the high reactivity of the phenol (B47542) ring, polysubstitution can be a competing reaction, especially in halogenation where di-substituted products may form readily. libretexts.org
Phenols are readily oxidized to form quinones, a class of compounds characterized by a cyclohexadienedione structure. libretexts.orglibretexts.org The oxidation of 4-substituted phenols, such as this compound, can lead to the formation of either ortho-quinones or quinone methides.
The oxidation of 4-alkylphenols can be achieved using a variety of oxidizing agents. For instance, enzymatic oxidation by tyrosinase or cytochrome P450 can convert 4-alkylphenols into reactive quinone methide intermediates. nih.govresearchgate.net Chemical oxidants are also effective. Hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) have been shown to be particularly useful for the regioselective oxidation of phenols to o-quinones under mild conditions. nih.govnih.gov Other common reagents include chromic acid and Fremy's salt. libretexts.orgpearson.com
The initial product of the oxidation of a 4-alkylphenol is often an o-quinone, which can then tautomerize to a more stable p-quinone methide if there are protons on the benzylic carbon of the alkyl group. scribd.com
Table 2: Common Oxidizing Agents for Phenols
| Oxidizing Agent | Product Type | Reference |
| Chromic Acid (H₂CrO₄) | Quinone | pearson.com |
| Sodium Dichromate (Na₂Cr₂O₇) | Quinone | askiitians.com |
| o-Iodoxybenzoic Acid (IBX) | ortho-Quinone | nih.govnih.gov |
| Fremy's Salt [(KSO₃)₂NO] | ortho- or para-Quinone | nih.gov |
| Tyrosinase / Cytochrome P450 | Quinone Methide | nih.gov |
| Silver(I) Oxide (Ag₂O) | Quinone Methide | scribd.com |
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. The hydroxyl group of phenols can act as an intrinsic directing group, guiding transition metal catalysts to functionalize the C-H bonds at the ortho position. rsc.orgrsc.org
This approach circumvents challenges associated with traditional electrophilic substitution, such as regioselectivity issues and the need for harsh conditions. rsc.org Various transition metals, including palladium, rhodium, ruthenium, copper, and gold, have been employed to catalyze the ortho-C-H functionalization of unprotected phenols. rsc.orgnih.gov These reactions enable the introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, directly onto the phenolic ring. rsc.orgacs.org The mechanism typically involves the coordination of the phenolic oxygen to the metal center, forming a metallacyclic intermediate that facilitates the cleavage of the adjacent C-H bond.
Table 3: Examples of Transition-Metal-Catalyzed ortho-C-H Functionalization of Phenols
| Metal Catalyst | Coupling Partner | Type of Functionalization | Reference |
| Palladium (Pd) | Aryl Halides | Arylation | rsc.org |
| Rhodium (Rh) | Alkenes, Alkynes | Alkenylation, Annulation | rsc.org |
| Ruthenium (Ru) | Alkenes | Alkenylation | rsc.org |
| Copper (Cu) | Diazoesters | Alkylation | nih.govnih.gov |
| Gold (Au) | Diazoesters | Alkylation | rsc.org |
Electrophilic Aromatic Substitution Reactions
Reactions of the Vinyl Ether Moiety
The vinyl ether functional group possesses an electron-rich double bond due to the resonance donation from the adjacent oxygen atom. This electronic feature makes it susceptible to electrophilic attack, particularly by protons.
Vinyl ethers are known to undergo facile cleavage under acidic conditions. wikipedia.org The generally accepted mechanism involves a rate-determining protonation of the β-carbon of the vinyl group. researchgate.netrsc.org This step forms a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent rapid hydration of this intermediate yields an unstable hemiacetal, which then decomposes to produce an aldehyde (acetaldehyde in this case) and an alcohol (4-hydroxyphenethyl alcohol). researchgate.net
This acid sensitivity is a characteristic feature of vinyl ethers, distinguishing them from more stable alkyl or aryl ethers which require harsher conditions for cleavage. wikipedia.orgacs.org Besides acid-catalyzed hydrolysis, modern methods involving transition metal complexes have also been developed for C-O bond activation and cleavage in vinyl ethers, offering alternative synthetic routes. acsgcipr.orgmdpi.com
Table 4: Conditions for Vinyl Ether Cleavage
| Reagent/Catalyst | Conditions | Products | Mechanism |
| H₃O⁺ (e.g., dilute HCl, H₂SO₄) | Aqueous, mild temperature | Aldehyde + Alcohol | Acid-catalyzed hydrolysis |
| HBr, HI | Anhydrous | Aldehyde + Alkyl Halide | Acid-catalyzed cleavage |
| Transition Metals (e.g., Ir, Pd, Rh) | Varies | Varies (e.g., Aldehyde, Alkane) | C-O bond activation |
Vinyl Ether Bond Exchange Reactions (e.g., Phenol-Yne Chemistry in Dynamic Covalent Networks)
The vinyl ether functionality in this compound is a key participant in vinyl ether bond exchange reactions, a cornerstone of dynamic covalent chemistry. These reversible reactions are instrumental in the formation of dynamic covalent networks (DCNs), which are polymeric systems capable of adapting their structure in response to external stimuli, enabling properties such as self-healing and reprocessability.
A pertinent example of the principles underlying these exchanges is found in phenol-yne chemistry. In this type of reaction, a phenol adds to an activated alkyne, forming a vinyl ether linkage. The reversible nature of this addition allows for the dynamic exchange of different phenol molecules, which is a fundamental process for creating DCNs. The position of the equilibrium in these systems is dictated by thermodynamic control, allowing the network to reorganize into its most stable state.
For this compound, its bifunctional nature allows it to act as a monomer in the construction of such dynamic networks. The phenolic hydroxyl group can participate in exchange reactions with other nucleophiles, or the entire vinyl ether group can be exchanged with other alcohols or phenols under appropriate catalytic conditions. This dual reactivity makes it a versatile building block for advanced materials.
Table 1: Key Factors Influencing Vinyl Ether Bond Exchange Reactions
| Factor | Description |
|---|---|
| Catalyst | The exchange is typically facilitated by the presence of an acid or a metal catalyst. |
| Temperature | Elevated temperatures can promote the reversibility of the bond formation, favoring dynamic exchange. |
| Solvent | The polarity and coordinating ability of the solvent can significantly influence the reaction equilibrium and kinetics. |
| Nucleophilicity | The strength of the incoming nucleophile (e.g., another alcohol or phenol) plays a crucial role in determining the position of the equilibrium. |
Radical Reactions and Spin-Center Shift Pathways
The chemical structure of this compound also lends itself to participation in radical-mediated reactions. The vinyl ether's carbon-carbon double bond is susceptible to the addition of radical species, initiating polymerization or functionalization. Concurrently, the phenolic group can act as a radical scavenger by donating its hydroxyl hydrogen atom to terminate radical chains, thereby forming a resonance-stabilized phenoxyl radical.
A particularly noteworthy radical process is the spin-center shift (SCS), which involves the intramolecular migration of a radical center. In a molecule such as this compound, a radical addition to the β-carbon of the vinyl ether would generate a radical on the α-carbon. This new radical center could then participate in a 1,5-hydrogen atom transfer from the phenolic hydroxyl group, effectively shifting the spin center from the ethyl chain to the phenoxyl oxygen. Such a pathway can lead to the formation of unique products and is a critical consideration in predicting the outcomes of radical-mediated transformations of this compound. Recent studies have highlighted the utility of the spin-center shift mechanism in using vinyl ethers as surrogates for ethylene (B1197577) in C-H functionalization reactions, where a phenoxy group can act as a leaving group.
Table 2: Overview of Potential Radical-Mediated Reactions
| Reaction Type | Description | Potential Outcome for this compound |
|---|---|---|
| Radical Addition | A radical species adds across the double bond of the vinyl ether. | Initiation of polymerization or the formation of a new C-C or C-heteroatom bond. |
| Hydrogen Abstraction | A radical abstracts the hydrogen atom from the phenolic -OH group. | Formation of a stabilized phenoxyl radical and termination of the radical chain. |
| Spin-Center Shift (SCS) | Intramolecular translocation of a radical center following an initial radical event. | Potential for rearrangement and the formation of complex molecular architectures. |
Interplay Between Phenolic and Vinyl Ether Functionalities
The proximate arrangement of the phenolic and vinyl ether groups in this compound results in a significant interplay that modulates its chemical reactivity. This intramolecular influence is a key feature of the molecule's chemistry.
The electronic properties of one group can affect the other. The phenolic hydroxyl group, being electron-donating, can increase the electron density of the vinyl ether moiety through the aromatic ring and the ethyl bridge. This, in turn, can influence the rate and regioselectivity of electrophilic and radical additions to the double bond.
Furthermore, the presence of both a hydrogen-bond donor (the phenolic -OH) and a hydrogen-bond acceptor (the ether oxygen) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction can influence the molecule's conformation, which can have a profound effect on its reactivity and the properties of polymers derived from it.
In competitive reaction scenarios, the conditions of the reaction will dictate which functional group reacts preferentially. For instance, under acidic conditions, protonation could occur at either the phenolic oxygen or the vinyl ether oxygen, leading to different reaction pathways. Similarly, in radical reactions, the relative rates of addition to the vinyl ether versus hydrogen abstraction from the phenol will depend on factors such as the nature of the radical species and the reaction temperature. This competitive reactivity underscores the versatility of this compound as a synthon in organic chemistry.
Advanced Characterization Methodologies in Research on 4 2 Ethenyloxy Ethyl Phenol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for probing the molecular structure and reactive intermediates involved in the synthesis and polymerization of 4-[2-(ethenyloxy)ethyl]phenol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and for monitoring its polymerization. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of a compound analogous to the monomer, 4-ethylphenol, characteristic signals for the aromatic protons, the ethyl group, and the hydroxyl proton can be observed. researchgate.netnih.govresearchgate.net For this compound, specific resonances corresponding to the vinyl protons of the ethenyloxy group would be expected in the range of 6.4 ppm (dd), and 4.0-4.2 ppm (d). The ethyl linkage and the aromatic protons would also exhibit distinct chemical shifts.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of both the monomer and the polymer. bhu.ac.in The chemical shifts of the carbon atoms in the vinyl group, the aromatic ring, and the ethyl linkage can be precisely determined. Upon polymerization, the signals for the vinyl carbons would disappear, and new signals for the saturated carbons in the polymer backbone would emerge.
Table 1: Representative ¹H NMR Chemical Shifts for a Similar Phenolic Monomer (4-ethylphenol) in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (ortho to -OH) | 7.04 | Doublet | 8.6 |
| Aromatic (meta to -OH) | 6.73 | Doublet | 8.6 |
| Hydroxyl (-OH) | 4.53 | Singlet | - |
| Methylene (-CH₂) | 2.55 | Quartet | 7.6 |
| Methyl (-CH₃) | 1.18 | Triplet | 7.6 |
Data based on an analogous compound, 4-ethylphenol. researchgate.net
UV/Visible spectroscopy is a valuable technique for gaining mechanistic insights into the polymerization of this compound, particularly in cationic polymerization. nih.govcornell.edu The phenol (B47542) chromophore in the monomer absorbs in the UV region, typically around 275 nm. nist.govdocbrown.info
During photoinitiated cationic polymerization, the formation of charge-transfer complexes between the monomer and the photoinitiator or growing polymer chain can be observed as new absorption bands in the UV-Vis spectrum. researchgate.net The intensity of these bands can be correlated with the concentration of the active species, providing information about the initiation and propagation steps of the polymerization.
Mechanistic studies of vinyl ether polymerization have utilized UV-Vis spectroscopy to detect and characterize the transient species involved. nih.gov For instance, the formation of pyranyl radicals during certain photocontrolled cationic polymerizations can be confirmed by their characteristic UV-visible absorption spectra. nih.gov By monitoring the changes in the absorption spectrum over time, researchers can deduce the elementary steps of the polymerization mechanism. nih.govcornell.edu
Laser flash photolysis is a powerful technique for studying the short-lived transient species generated during the initiation of polymerization. researchgate.net In the context of photoinitiated cationic polymerization of this compound, this technique can be used to directly observe and characterize the reactive intermediates, such as radicals and cations, that are formed upon photolysis of the photoinitiator. researchgate.net
The experiment involves exciting a sample containing the monomer and photoinitiator with a short, intense laser pulse. The subsequent changes in optical absorption are monitored over time, from nanoseconds to milliseconds. This allows for the detection of transient absorption spectra of the generated species. By analyzing the decay kinetics of these transient signals, the lifetimes and reaction rate constants of the intermediates can be determined. This information is crucial for understanding the efficiency of the photoinitiation process and the subsequent steps of the polymerization.
For example, in studies of other photoinitiators, flash photolysis has been used to observe the triplet excited states and the subsequent formation of initiating radicals or cations. researchgate.net Similar studies on systems containing this compound would provide direct evidence for the formation of the initiating species and their reactivity towards the monomer.
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of the this compound monomer and for analyzing the molecular weight and molecular weight distribution of the resulting polymers.
Gas Chromatography (GC) is a suitable method for determining the purity of the volatile monomer. researchgate.netthermofisher.comnist.gov When coupled with a mass spectrometer (GC-MS), it allows for the identification of any impurities present. The retention time of the compound is characteristic, and the peak area can be used for quantitative analysis. thermofisher.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of the monomer and low molecular weight oligomers. nih.gov Reversed-phase HPLC can be used to separate the monomer from non-polar impurities.
Size Exclusion Chromatography (GPC) is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers derived from this compound. researchgate.netnih.gov The polymer solution is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. By calibrating the column with polymer standards of known molecular weight, the molecular weight of the sample can be determined.
Table 2: Representative GPC Data for a Poly(vinyl ether)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(vinyl ether) 1 | 5,200 | 5,800 | 1.12 |
| Poly(vinyl ether) 2 | 10,500 | 11,300 | 1.08 |
| Poly(vinyl ether) 3 | 21,000 | 23,100 | 1.10 |
This is representative data for a generic poly(vinyl ether) and not specific to poly(this compound).
Thermal Analysis and Rheological Studies of Derived Polymeric Materials
Thermal analysis techniques are employed to characterize the thermal stability and transitions of the polymers derived from this compound.
Thermogravimetric Analysis (TGA) provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. mdpi.comresearchgate.netnih.gov The decomposition temperature and the amount of residual char at high temperatures are important parameters that can be determined from the TGA curve. For phenolic-derived polymers, char formation is a key aspect of their thermal degradation. nasa.gov
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. researchgate.net The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This property is highly dependent on the polymer's molecular weight and structure.
Rheological studies investigate the flow and deformation behavior of the polymeric materials. walisongo.ac.idunlp.edu.arresearchgate.netunlp.edu.ar The viscosity of the polymer melt is a crucial parameter for processing applications. Rheological measurements can provide insights into the molecular weight, chain entanglement, and branching of the polymer. For polymer solutions, rheological behavior is influenced by polymer concentration and the strength of interactions between polymer chains. researchgate.net
Morphological Characterization of Polymeric Systems
The morphology of the polymeric materials derived from this compound, especially in the form of films or blends, can be investigated using various microscopy techniques.
Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the polymer films. It can reveal information about the surface roughness, porosity, and the presence of any micro-sized features.
Transmission Electron Microscopy (TEM) provides higher resolution images and can be used to study the internal structure and morphology of the polymer, especially in the case of polymer blends or composites.
Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of polymer films at the nanoscale. utwente.nluml.edu It can provide three-dimensional topographical images and can also be used to probe the local mechanical properties of the surface. utwente.nluml.edu In tapping mode, phase imaging can be used to differentiate between different components in a polymer blend based on their viscoelastic properties.
Theoretical and Computational Investigations of 4 2 Ethenyloxy Ethyl Phenol Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of 4-[2-(ethenyloxy)ethyl]phenol. irbis-nbuv.gov.ua These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. edu.krd A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. edu.krd
The distribution of these frontier orbitals across the this compound molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich phenol (B47542) ring, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO might be distributed over other parts of the molecule, indicating sites prone to nucleophilic attack.
Quantum chemical calculations can also determine various reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors, derived from the energies of the frontier orbitals, provide a more nuanced understanding of the molecule's chemical tendencies.
| Quantum Chemical Parameter | Calculated Value (Illustrative) | Significance |
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. edu.krd |
| Ionization Potential (IP) | 5.8 eV | The energy required to remove an electron; a lower IP indicates a greater tendency to be oxidized. |
| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added; a higher EA suggests a greater tendency to be reduced. |
| Electronegativity (χ) | 3.5 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | A measure of the resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | 0.22 eV-1 | The reciprocal of hardness; indicates the ease of electron cloud polarization. |
| Electrophilicity Index (ω) | 2.67 eV | A measure of the electrophilic power of the molecule. |
Note: The values in this table are illustrative and based on typical values for similar phenolic compounds. They are intended to demonstrate the type of data obtained from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions. researchgate.net For this compound, DFT can be employed to study a variety of transformations, such as electrophilic substitution on the phenol ring, reactions involving the vinyl ether group, and oxidation of the phenol.
DFT calculations can map out the potential energy surface for a given reaction, identifying the structures of reactants, transition states, intermediates, and products. The energies of these species allow for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of reaction (ΔG). This information is crucial for understanding the feasibility and rate of a reaction.
For example, a DFT study could elucidate the mechanism of electrophilic aromatic substitution on the phenol ring of this compound. The calculations would likely show that the hydroxyl group directs incoming electrophiles to the ortho and para positions. The activation energies for substitution at these positions could be calculated to predict the regioselectivity of the reaction.
| Reaction Step | Description | Calculated Energy Change (Illustrative) |
| Reactants | This compound + Electrophile (e.g., NO2+) | 0 kcal/mol (Reference) |
| Transition State (ortho) | Formation of the sigma complex for ortho substitution | +15 kcal/mol |
| Intermediate (ortho) | Sigma complex at the ortho position | +5 kcal/mol |
| Transition State (para) | Formation of the sigma complex for para substitution | +12 kcal/mol |
| Intermediate (para) | Sigma complex at the para position | +3 kcal/mol |
| Products (para) | 4-[2-(Ethenyloxy)ethyl]-2-nitrophenol + H+ | -10 kcal/mol |
Note: These values are illustrative and represent a hypothetical electrophilic substitution reaction. The lower activation energy for para substitution suggests it would be the major product.
Furthermore, DFT can be used to study the antioxidant properties of this compound by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. researchgate.net
Computational Modeling of Polymerization Processes and Stereocontrol
The vinyl ether group in this compound makes it a potential monomer for polymerization. Computational modeling can provide significant insights into the polymerization process, including the feasibility of different polymerization mechanisms and the factors that control the stereochemistry of the resulting polymer. Cationic polymerization is a common method for polymerizing vinyl ethers. nih.gov
Computational studies can model the initiation, propagation, and termination steps of the cationic polymerization of this compound. By calculating the energies of the intermediates and transition states involved in these steps, researchers can understand the kinetics of the polymerization and predict the likely molecular weight distribution of the polymer.
Stereocontrol is a critical aspect of polymer synthesis, as the stereochemistry of the polymer backbone can have a profound impact on its properties. Computational modeling can be used to investigate the factors that influence the stereoselectivity of the polymerization of this compound. For example, the effect of different initiators, solvents, and temperatures on the stereochemical outcome of the polymerization can be simulated.
| Stereochemical Outcome | Controlling Factor | Computational Approach | Predicted Result (Illustrative) |
| Isotactic | Bulky counter-ion from the initiator | DFT calculations of the transition state for monomer addition | Higher activation energy, less favored |
| Syndiotactic | Non-coordinating solvent | Molecular dynamics simulations of the growing polymer chain | Lower activation energy, more favored |
| Atactic | High polymerization temperature | Monte Carlo simulations of the polymerization process | Random stereochemistry |
Note: This table provides an illustrative example of how computational modeling can be used to predict the stereochemical outcome of the polymerization of this compound under different conditions.
Predictive Computational Chemistry for Novel Transformations and Properties
Predictive computational chemistry leverages theoretical models to forecast the outcomes of unknown reactions and to design molecules with desired properties. bohrium.com For this compound, this approach can be used to explore novel chemical transformations and to predict the properties of its derivatives and polymers.
By screening a virtual library of potential reactants and catalysts, computational chemistry can identify promising new reactions for modifying this compound. For instance, computational methods could be used to predict the feasibility of novel cross-coupling reactions involving the phenol group or cycloaddition reactions with the vinyl ether moiety.
Furthermore, computational chemistry can be used to predict the properties of polymers derived from this compound. By simulating the structure and dynamics of these polymers, it is possible to estimate their mechanical, thermal, and optical properties. This information can guide the design of new materials with specific applications in mind.
| Predicted Property | Computational Method | Potential Application |
| Nonlinear Optical Properties of a Derivative | Time-Dependent DFT (TD-DFT) | Materials for optical devices |
| Glass Transition Temperature of a Polymer | Molecular Dynamics (MD) Simulations | Engineering thermoplastics |
| Drug-Receptor Binding Affinity of a Modified Compound | Molecular Docking Simulations | Pharmaceutical development |
| Solubility of a Polymer in Different Solvents | COSMO-RS (Conductor-like Screening Model for Real Solvents) | Polymer processing and formulation |
Note: This table illustrates the use of predictive computational chemistry to explore the potential of this compound and its derivatives for various applications.
Applications in Materials Science and Advanced Polymer Research
Design and Synthesis of Photosensitive Polymer Systems (e.g., Polyimides)
The vinyl ether functionality in 4-[2-(Ethenyloxy)ethyl]phenol makes it a suitable candidate for incorporation into photosensitive polymer systems. While direct synthesis of photosensitive polyimides using this specific monomer is not extensively documented in publicly available research, the principles of photopolymerization and the known reactivity of vinyl ethers provide a strong basis for its potential application in this area.
In typical photosensitive polyimide formulations, a poly(amic acid) precursor is blended with a photo-crosslinking agent and a photoacid generator (PAG). researchgate.net Upon exposure to UV radiation, the PAG releases a strong acid, which can catalyze the crosslinking of the polymer matrix through various mechanisms. Vinyl ether monomers are known to be highly reactive in cationic polymerization initiated by such photogenerated acids.
The general mechanism for a positive-tone photosensitive system involving a vinyl ether crosslinker proceeds as follows:
Exposure: UV light activates the photoacid generator (PAG), producing a strong acid (H+).
Crosslinking: During a post-exposure bake (PEB), the generated acid catalyzes the reaction between the vinyl ether groups and carboxylic acid groups on the polyimide precursor, forming an acid-labile crosslinked network. This crosslinked region becomes insoluble in the developer.
De-crosslinking: In the unexposed regions, the polymer remains uncrosslinked and soluble in an alkaline developer. In some systems, further heating can induce a de-crosslinking reaction in the exposed areas, rendering them soluble and thus creating a positive-tone image. researchgate.net
The phenolic hydroxyl group of this compound could also participate in esterification reactions or be modified to introduce other photosensitive moieties, further expanding its utility in the design of novel photosensitive polymer systems. The incorporation of such phenolic vinyl ethers can influence the solubility, thermal properties, and dielectric constant of the resulting polyimide films, making them attractive for microelectronics packaging and other advanced applications. rsc.orgrsc.org
Development of Recyclable and Sustainable Polymeric Materials
The drive towards a circular economy has spurred significant research into the development of recyclable and sustainable polymeric materials. This compound, with its bio-based potential stemming from lignin (B12514952), is a promising monomer for creating such materials.
Lignin-Based Vitrimers and Dynamic Covalent Networks
Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, their crosslinked network can undergo dynamic bond exchange reactions, allowing the material to be reprocessed and recycled without losing its structural integrity. mdpi.com Lignin, an abundant natural aromatic polymer, is a key renewable feedstock for producing vitrimers. uni.lursc.orgrsc.org
This compound can be considered a model compound representing the phenolic units found in lignin. uni.lu The vinyl ether group is particularly useful for forming dynamic covalent networks. The reaction of hydroxyl groups (from lignin or other polyols) with divinyl ethers can form acetal (B89532) linkages. These acetal bonds can undergo thermally activated, catalyst-free "click" addition and exchange reactions, which are the basis for the vitrimeric behavior. acs.orgresearchgate.net
The general mechanism for acetal exchange in these systems involves transacetalization, allowing the network topology to rearrange under thermal stimuli. This dynamic nature enables self-healing, shape memory, and recyclability. rsc.orgrsc.orgethz.ch Research on lignin-based vitrimers has shown that the mechanical and thermal properties can be tuned by varying the lignin content and the crosslinking density. acs.org
| Lignin Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 28 | 3.3 | 35 |
| 50 | 50.9 | 1.0 |
As the table demonstrates, increasing the content of the rigid lignin component leads to a significant increase in tensile strength and a decrease in elongation at break, showcasing the ability to tailor the material's mechanical properties. The recyclability of these vitrimers has been demonstrated through mechanical grinding and reprocessing, with the recycled materials retaining a high percentage of their original adhesive strength. acs.org
Copolymers for Tailored Macroscopic Properties and Functionality
Copolymerization of this compound with other monomers offers a powerful strategy to create polymers with a wide range of tailored macroscopic properties and functionalities. The distinct reactivity of the vinyl ether group allows for its participation in various polymerization mechanisms, including radical and cationic polymerizations.
Furthermore, copolymerization with acrylic monomers is a common approach to modify the properties of materials for coating applications. uq.edu.au The incorporation of this compound into an acrylic copolymer could enhance adhesion to substrates due to the presence of the polar hydroxyl group and improve the chemical resistance and thermal stability owing to the aromatic ring.
The synthesis of copolymers with cyclic ketene (B1206846) acetals is another versatile platform for designing functional polyesters. rsc.org This approach allows for the introduction of degradable linkages into the polymer backbone, leading to materials with controlled biodegradability, which is highly desirable for biomedical and sustainable packaging applications.
Advanced Material Design through Functionalized Vinyl Ether Chemistry
The dual functionality of this compound serves as a foundation for advanced material design through functionalized vinyl ether chemistry. The vinyl ether group provides a reactive handle for polymerization and "click" reactions, while the phenolic hydroxyl group can be used for further chemical modifications or to impart specific properties to the final material.
The high reactivity of the vinyl ether group in cationic polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net This level of control is crucial for applications in high-performance coatings, adhesives, and photoresists. researchgate.net For example, vinyl ether-based formulations have been investigated for step and flash imprint lithography due to their low viscosity and fast polymerization kinetics. researchgate.net
Moreover, the phenolic hydroxyl group can be functionalized to introduce a wide array of chemical moieties, thereby creating novel monomers for the synthesis of advanced polymers. This could include the attachment of bulky side groups to modify the polymer's solubility and thermal properties, or the introduction of crosslinkable groups to create thermosetting materials. The ability to precisely engineer the chemical structure of polymers derived from this compound opens up possibilities for creating materials with tailored optical, electronic, and mechanical properties for a variety of advanced applications.
Q & A
Q. What are the recommended synthetic routes for 4-[2-(Ethenyloxy)ethyl]phenol?
The synthesis of this compound typically involves Williamson ether synthesis , where a phenol derivative reacts with a haloethyl vinyl ether. For example:
- React 4-hydroxyphenethyl bromide with vinyl ether derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purify the product via column chromatography and validate using spectroscopic methods. Alternative routes may include Mitsunobu reactions for etherification under milder conditions.
Q. How can the structure of this compound be experimentally validated?
Multi-technique characterization is essential:
- NMR Spectroscopy : Analyze and NMR to confirm the ethenyloxy and ethyl linkages. For example, the ethenyl group shows characteristic peaks at δ 4.5–6.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 194.2) using high-resolution MS .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement (e.g., SHELX suite for small-molecule analysis) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| InChIKey | ExampleKey-XXXXX |
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood due to potential respiratory irritation (acute toxicity data suggest LD₅₀ > 2000 mg/kg in rodents) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the stability of this compound be assessed under varying experimental conditions?
Design stress-testing experiments :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to monitor decomposition .
- Photolytic Stability : Expose to UV light (254–365 nm) and analyze degradation products via HPLC-MS .
- Hydrolytic Stability : Test in aqueous buffers (pH 1–14) at 40–80°C; monitor ether bond cleavage using NMR .
Q. What computational approaches are suitable for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
- Reactivity Descriptors : Compute Fukui indices to identify reactive regions for functionalization .
Q. How can contradictions in physicochemical data (e.g., solubility, logP) be resolved?
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with predicted values from software like ACD/Labs .
- Interlaboratory Studies : Collaborate to standardize protocols (e.g., ICH guidelines for solubility testing) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., NIST Chemistry WebBook) to identify consensus values .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
